1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)
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Overview
Description
1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups attached to a benzene ring, with a methoxy(phenyl)methylene bridge connecting the two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of anisole (methoxybenzene) with a suitable electrophile, such as a methoxy(phenyl)methylene chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the anisole to form the desired product .
Industrial Production Methods: Industrial production of 1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the product. Key parameters such as temperature, reaction time, and catalyst concentration are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Nitration: Nitro derivatives of the compound.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups on the benzene rings activate the aromatic system, making it more reactive towards electrophiles. The compound can form stable intermediates, such as carbocations, which facilitate further reactions. The specific pathways and molecular targets depend on the nature of the reactions and the biological systems involved .
Comparison with Similar Compounds
1,1’-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) can be compared with other similar compounds, such as:
Anisole (methoxybenzene): Anisole is a simpler compound with a single methoxy group attached to a benzene ring.
1,1’-(1-Methylethylidene)bis[4-methoxybenzene]: This compound has a similar structure but with a different bridging group.
Bis[4-(methoxyphenyl)methylene]methane: Another related compound with a different bridging group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-methoxy-4-[methoxy-(4-methoxyphenyl)-phenylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-23-20-13-9-18(10-14-20)22(25-3,17-7-5-4-6-8-17)19-11-15-21(24-2)16-12-19/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNNTXXWYHETTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583045 |
Source
|
Record name | 1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125016-87-7 |
Source
|
Record name | 1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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